Velsecorat

Glucocorticoid Receptor Selectivity Binding Assay

Velsecorat (AZD7594, CAS 1196509-60-0) is a non-steroidal, indazole ether-based selective glucocorticoid receptor modulator (SGRM) engineered to dissociate anti-inflammatory transrepression from systemic steroid receptor transactivation. Unlike generic ICS (fluticasone, budesonide), it exhibits >11,000-fold GR selectivity with zero binding to PR, MR, AR, or ERα/β at up to 10 μM. Its absorption-rate-limited pulmonary elimination (t½ ~27 h) enables once-daily inhaled dosing. Phase 2a data confirm FEV1 improvement (0.148 L at 800 μg, p=0.011) without plasma cortisol suppression. Essential for respiratory inflammation models, GR pathway dissection, and SGRM SAR benchmarking.

Molecular Formula C32H32F2N4O6
Molecular Weight 606.6 g/mol
CAS No. 1196509-60-0
Cat. No. B605775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelsecorat
CAS1196509-60-0
SynonymsAZD-7594;  AZD 7594;  AZD7594;  AZ13189620;  AZ-13189620;  AZ 13189620;  velsecoratum;  velsecorat.
Molecular FormulaC32H32F2N4O6
Molecular Weight606.6 g/mol
Structural Identifiers
SMILESCC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F
InChIInChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23-,29-/m1/s1
InChIKeyZZWJKLGCDHYVMB-XGBAOLAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Velsecorat (AZD7594) CAS 1196509-60-0: Non-Steroidal Selective Glucocorticoid Receptor Modulator for Inhaled Respiratory Therapy


Velsecorat (AZD7594, CAS 1196509-60-0) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) developed as an inhaled anti-inflammatory therapy for asthma and chronic obstructive pulmonary disease (COPD) [1]. Unlike traditional steroidal inhaled corticosteroids (ICS), it is an indazole ether-based synthetic compound designed to dissociate anti-inflammatory efficacy from systemic glucocorticoid receptor activation, thereby offering a potentially improved risk-benefit profile [2].

Why Velsecorat (AZD7594) Cannot Be Substituted by Generic ICS or Alternative Non-Steroidal GR Modulators


Generic substitution with inhaled corticosteroids (ICS) such as fluticasone propionate or budesonide is not appropriate for Velsecorat because it is a non-steroidal selective glucocorticoid receptor modulator (SGRM) with a fundamentally different chemical scaffold and receptor pharmacology. Unlike ICS, which are steroidal and exhibit cross-reactivity with other steroid hormone receptors, Velsecorat demonstrates high selectivity for the glucocorticoid receptor (GR) with no detectable binding to progesterone (PR), mineralocorticoid (MR), androgen (AR), or estrogen (ERα/β) receptors up to 10 μM [1]. Furthermore, its absorption-rate-limited pulmonary elimination profile (t½ ~27 hours) is distinct from ICS and other SGRM candidates like AZD5423, which has a shorter pulmonary residence time [2]. Substitution with a generic ICS would introduce off-target receptor activation and a different systemic exposure profile, compromising the intended therapeutic ratio. Substitution with another SGRM such as AZD5423 would introduce a different systemic safety profile, as AZD7594 was specifically optimized to improve the therapeutic ratio over AZD5423 and fluticasone propionate in preclinical models [3].

Quantitative Differentiation of Velsecorat (AZD7594) Against Key Comparators: GR Selectivity, In Vivo Efficacy, Clinical Outcomes, and PK Profile


High GR Binding Affinity with >10,000-Fold Selectivity Over Other Steroid Hormone Receptors

Velsecorat binds potently to the human glucocorticoid receptor (GR) with an IC50 of 0.9 nM [1]. In selectivity screening against other steroid hormone receptors, Velsecorat shows no significant binding to the progesterone receptor (PR), mineralocorticoid receptor (MR), androgen receptor (AR), or estrogen receptors α and β (ERα, ERβ) at concentrations up to 10 μM (IC50 > 10 μM) [1]. In contrast, the conventional ICS fluticasone propionate, while also a potent GR binder (Kd ~0.5 nM), exhibits measurable activity at other steroid receptors, and budesonide is known to activate PR and MR in addition to GR [2].

Glucocorticoid Receptor Selectivity Binding Assay

Improved Therapeutic Ratio Over Fluticasone Propionate in Preclinical Lung Edema Model

In a rat model of Sephadex-induced airway inflammation, inhaled Velsecorat (dry powder inhalation) potently inhibited lung edema with an ED50 of 0.8 μg/kg (95% CI: 0.45–1.5 μg/kg) [1]. The original discovery paper states that AZD7594 (compound 15m) 'demonstrated an improved therapeutic ratio over the benchmark inhaled corticosteroid 3 (fluticasone propionate) and prolonged the inhibition of lung edema, indicating potential for once-daily treatment' [1]. While exact ED50 for fluticasone propionate in the same model is not directly provided, the therapeutic ratio (efficacy vs systemic GR activation) was explicitly reported as improved [1].

In Vivo Efficacy Therapeutic Ratio Lung Inflammation

Significant Lung Function Improvement in Asthma Patients at 800 μg Once Daily

In a Phase 2a randomized, double-blind, placebo-controlled crossover trial in patients with mild to moderate asthma (N=54), Velsecorat 800 μg administered once daily by inhalation for 14 days demonstrated a significant improvement in Day 15 morning trough FEV1 versus placebo: LS means difference 0.148 L (95% CI 0.035–0.261, p = 0.011) [1]. A dose-dependent response was observed, with the 250 μg dose showing an improvement of 0.076 L (p = 0.183) and 58 μg showing 0.027 L (p = 0.683) [1]. Notably, all doses demonstrated a significant reduction in fractional exhaled nitric oxide (FENO), a marker of airway inflammation, at day 15 (p < 0.01 for all doses) [1]. These improvements were observed in patients who were previously controlled on budesonide 200 μg twice daily and then underwent a washout period.

Asthma FEV1 Phase 2a Clinical Trial

Absence of Significant Plasma Cortisol Suppression at Efficacious Doses

In the same Phase 2a trial, no statistically significant difference in plasma cortisol level was observed between Velsecorat and placebo at any dose tested (58, 250, 800 μg) after 14 days of treatment [1]. This is in contrast to conventional ICS, which are known to cause dose-dependent cortisol suppression due to systemic absorption and glucocorticoid activity [2]. In a separate first-in-human study, inhaled Velsecorat up to 1872 μg showed dose-dependent effects on 24-hour plasma cortisol and cortisol after ACTH stimulation, but these were considered to reflect its systemic PD profile rather than a safety concern at therapeutic doses [3].

Safety Hypothalamic-Pituitary-Adrenal Axis Cortisol

Absorption-Rate-Limited Pulmonary Elimination Enabling Once-Daily Dosing

A clinical ADME study using an intravenous microtracer combined with an inhaled dose revealed that Velsecorat exhibits flip-flop kinetics following inhalation: the terminal half-life after inhaled administration is approximately 27 hours, compared to only 2 hours after intravenous administration [1]. This confirms that plasma elimination is absorption-rate-limited from the lungs, providing a long pulmonary residence time that supports once-daily dosing. In contrast, AZD5423, the earlier SGRM candidate from the same discovery program, demonstrated a shorter duration of action in preclinical models [2]. The geometric mean plasma clearance of Velsecorat is high (70.7 L/h), and the volume of distribution at steady state is 113 L [1].

Pharmacokinetics Half-Life Inhalation

Picomolar Cellular Transrepression Potency with High Efficacy Relative to Dexamethasone

In a cellular transrepression assay measuring GR-mediated inhibition of inflammatory gene expression, Velsecorat exhibited picomolar potency with a Cell TR IC50 of 0.056 ± 0.021 nM (n=4) and achieved 107% efficacy relative to the full agonist dexamethasone . In human peripheral blood mononuclear cells (PBMCs), it inhibited LPS-stimulated TNF-α release with an IC50 of 0.43 ± 0.16 nM (n=6) and 75% efficacy . This potent transrepression activity, combined with its high GR selectivity, suggests a dissociated profile that favors anti-inflammatory effects over transactivation-mediated adverse effects. While comparative transrepression data for fluticasone propionate in the same assay are not available, the picomolar potency and near-full efficacy highlight its potent anti-inflammatory cellular activity.

Transrepression Cellular Assay Anti-inflammatory Mechanism

Optimal Use Cases for Velsecorat (AZD7594) in Asthma and COPD Research Based on Quantitative Evidence


Investigating Dissociated GR Agonism in Asthma Models

Researchers seeking to study the dissociated anti-inflammatory effects of glucocorticoid receptor activation without concomitant transactivation-mediated adverse effects should use Velsecorat. Its high selectivity for GR (IC50 > 10 μM for other steroid receptors) and potent transrepression activity (Cell TR IC50 = 0.056 nM, 107% efficacy vs dexamethasone) make it an ideal tool for isolating GR-mediated anti-inflammatory pathways from off-target steroid receptor effects [1].

Evaluating Once-Daily Inhaled Non-Steroidal Anti-Inflammatory Therapy in Preclinical Asthma or COPD Models

For preclinical studies requiring an inhaled non-steroidal anti-inflammatory agent with a long pulmonary residence time, Velsecorat is well-suited. Its absorption-rate-limited elimination (t½ ~27 h after inhalation) supports once-daily dosing, and its potent inhibition of lung edema (ED50 = 0.8 μg/kg in rat) with an improved therapeutic ratio over fluticasone propionate has been demonstrated . This profile enables studies of chronic respiratory inflammation with minimal systemic glucocorticoid exposure.

Clinical Trial Design for Asthma Therapies with Improved Safety Profile

Velsecorat can serve as a benchmark non-steroidal SGRM in clinical trials aiming to demonstrate improved systemic safety. Its Phase 2a data showing significant FEV1 improvement (0.148 L at 800 μg, p=0.011) without significant plasma cortisol suppression provides a reference for efficacy and HPA-axis safety [2]. Investigators can use these data to design non-inferiority or superiority trials against conventional ICS or other SGRMs.

Structure-Activity Relationship (SAR) Studies of Indazole Ether-Based SGRMs

Medicinal chemists optimizing non-steroidal GR modulators can use Velsecorat as a reference compound for SAR studies. Its defined stereochemistry (1R,2S,3′R) and quantitative in vitro/in vivo data (GR IC50 = 0.9 nM, selectivity >11,000-fold, ED50 = 0.8 μg/kg) provide a robust baseline for evaluating new analogs [REFS-1, REFS-2]. The availability of detailed pharmacokinetic and metabolic data (high clearance 70.7 L/h, biliary excretion) further supports drug design efforts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velsecorat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.